Fmoc-L-Propargylglycine
Overview
Description
Fmoc-L-Propargylglycine is an Fmoc protected glycine derivative . It is used for solid phase peptide synthesis techniques . This compound could be useful as an unusual amino acid analog to aid in the deconvolution of protein structure and function . It is a non-natural amino acid used for the triazole cross-link .
Synthesis Analysis
Fmoc-L-Propargylglycine is synthesized using standard Fmoc chemistry . An efficient multigram synthesis of alkynyl amino acid Fmoc-L-homopropargylglycine-OH has been described . A double Boc protection is optimized for high material throughput, and the key Seyferth–Gilbert homologation is optimized to avoid racemization .Molecular Structure Analysis
The molecular formula of Fmoc-L-Propargylglycine is C20H17NO4 . The molecular weight is 335.35 g/mol . The structure includes 27 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 triple bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, and 1 carboxylic acid .Chemical Reactions Analysis
Fmoc-L-Propargylglycine is a building block for the introduction by Fmoc SPPS of an amino acid bearing an alkyne side chain . Such derivatives are useful tools for the synthesis of cyclic peptides by an alkyne-alkyne Glaser coupling .Physical And Chemical Properties Analysis
Fmoc-L-Propargylglycine appears as a white to off-white powder . The melting point is between 175 - 177 °C . The optical rotation is [a]D20 = -18 ± 1 ° (C=1 in DMF) .Relevant Papers One relevant paper titled “Fmoc-Modified Amino Acids and Short Peptides: Simple Bio-Inspired Building Blocks for the Fabrication of Functional Materials” discusses the self-organizations of Fmoc-modified simple biomolecules . Another paper titled “An Optimized Synthesis of Fmoc-l-Homopropargylglycine-OH” describes an efficient multigram synthesis of alkynyl amino acid Fmoc-L-homopropargylglycine-OH .
Scientific Research Applications
Synthesis and Study of Peptide Libraries : Aza-propargylglycine (azaPra) peptides, closely related to Fmoc-L-Propargylglycine, serve as branching points for synthesizing azapeptide libraries. Efficient alkylation of N-(Fmoc)hydrazine in solution provides N'-propargyl fluorenylmethyl carbazate, which is activated to give N-(Fmoc)-azaPra acid chloride for installation into peptides. This method offers potential for higher yield in peptide synthesis, as demonstrated in the synthesis of azacyclopeptides and an alanine scan of a potent CD36 modulator (Ahsanullah et al., 2018).
Efficient Multigram Synthesis : The efficient multigram synthesis of Fmoc-l-homopropargylglycine-OH, a variant of Fmoc-L-Propargylglycine, has been optimized. This synthesis process involves a double Boc protection optimized for high material throughput, and the key Seyferth-Gilbert homologation optimized to avoid racemization. This synthesis enables the production of peptides that can be functionalized by copper-assisted alkyne-azide cycloaddition (Polyak & Krauss, 2022).
Application in HIV-1 Protease Inhibitors : Fmoc-L-tetrahydrofuranylglycine, a related derivative, has been applied in the synthesis of modified substrates of HIV-1 protease. These compounds mostly act as strong inhibitors of the protease due to the favorable interactions of the tetrahydrofuranylglycine moiety at the S(2) site (Rajesh et al., 2002).
Acid-Stable Pseudoproline Synthesis : Fmoc-protected l-amino acids, including propargyl glycine derivatives, have been used to synthesize acid-stable 5,5-dimethyl-l-proline dipeptides for direct insertion into linear peptide sequences (Lierop et al., 2010).
Multiple Labeling of Peptides : Fmoc-propargyl glycine derivatives with different silyl protecting groups have been synthesized for chemoselective incorporation of functional molecules into peptides through click reactions (Kamo, Hayashi, & Okamoto, 2021).
Solid Phase Peptide Synthesis : Fmoc-chemistry has been applied for the solid phase peptide synthesis of vancomycin- and teicoplanin-type peptides. This method allows the suppression of epimerization in arlyglycine derivatives, enabling the enantioselective synthesis of peptides corresponding to intermediates in vancomycin and teicoplanin biosynthesis (Brieke & Cryle, 2014).
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h1,3-6,8-11,17-18H,7,12H2,(H,21,24)(H,22,23)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGMNCKHNMRKFM-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370319 | |
Record name | Fmoc-L-Propargylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Propargylglycine | |
CAS RN |
198561-07-8 | |
Record name | Fmoc-L-propargylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198561-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fmoc-L-Propargylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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